molecular formula C14H15BrN2O B2526648 2-(6-bromo-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone CAS No. 1081145-06-3

2-(6-bromo-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone

Cat. No. B2526648
CAS RN: 1081145-06-3
M. Wt: 307.191
InChI Key: IUXSXFFCHPEVDW-UHFFFAOYSA-N
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Description

The compound "2-(6-bromo-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone" is a chemical that appears to be structurally related to various heterocyclic compounds that have been synthesized and characterized in recent studies. While the exact compound is not directly mentioned in the provided papers, the related structures suggest a potential for diverse chemical reactions and applications, particularly in the field of medicinal chemistry and material science.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions including halide exchange, nucleophilic substitution, and cyclization processes. For instance, the synthesis of 1-(6-Bromo-pyridin-3-yl)-ethanone was achieved using dibromo-pyridine, undergoing magnesium halide exchange and nucleophilic substitution with acetyl chloride in the presence of various catalysts at mild conditions, yielding up to 81% . This suggests that a similar approach could potentially be applied to synthesize the compound , with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as X-ray crystallography. For example, the crystal structure of 2-(2-bromophenyl)-4-(1H-indol-3-yl)-6-(thiophen-2-yl)pyridine-3-carbonitrile revealed dihedral angles and intramolecular interactions that contribute to the stability of the molecule . Similarly, the structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine was characterized, highlighting the importance of π-π interactions and hydrogen bonding in the crystal packing . These findings provide insights into the potential molecular geometry and stability of "2-(6-bromo-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone".

Chemical Reactions Analysis

The related compounds have shown the ability to undergo further chemical transformations. For instance, 2,6-di(pyrazol-1-yl)-4-bromomethylpyridine serves as a precursor to a range of tridentate ligands for transition metals . Additionally, 2-(2-bromoallyl)-1,3-dicarbonyl compounds have been converted into various substituted pyrroles through base-promoted cyclization . These studies suggest that "2-(6-bromo-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone" could also participate in a variety of chemical reactions, potentially leading to novel compounds with interesting properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are often influenced by their molecular structure. For example, the novel cathinone derivative identified in the study required a combination of analytical techniques for its characterization, indicating the complexity of determining such properties. Although the exact physical and chemical properties of "2-(6-bromo-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone" are not provided, the related research suggests that advanced analytical techniques would be necessary to fully characterize this compound.

Scientific Research Applications

Hydrogen-Bonding Patterns in Enaminones

The research on enaminones, such as those related to 2-(6-bromo-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone, has highlighted the significance of hydrogen-bonding patterns in influencing molecular structures and interactions. For instance, studies on compounds like (2Z)-1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone have shown that bifurcated intra- and intermolecular hydrogen bonding plays a crucial role in establishing a six-membered hydrogen-bonded ring and forming centrosymmetric dimers, respectively. These hydrogen bonding interactions, along with weak C-H...Br, Br...O, C-H...π, and C-H...O interactions, contribute to the stabilization of the crystal structures, thereby influencing the physical and chemical properties of these compounds (Balderson, Fernandes, Michael, & Perry, 2007).

Synthesis and Reactivity

The synthesis and reactivity of compounds structurally related to 2-(6-bromo-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone have been widely explored. For example, the synthesis of 1-(6-Bromo-pyridin-3-yl)-ethanone involved a two-step reaction using 2,5-dibromo-pyridine, showcasing the feasibility of producing such compounds with high yields under mild conditions. This highlights the accessibility and straightforward nature of synthesizing complex brominated compounds, which could be analogous to the synthesis of 2-(6-bromo-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone (Jin, 2015).

Photophysical Properties and Binding Affinity

The study of 2-pyridin-2-yl-1H-indole derivatives, which are structurally similar to 2-(6-bromo-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethanone, has revealed their interesting photophysical properties and binding affinities. These compounds exhibited long wavelength fluorescent emission sensitive to solvent polarity and pH. Some derivatives displayed good binding affinities to estrogen receptors, indicating potential for biomedical applications and highlighting the diverse functional capabilities of such compounds (Kasiotis & Haroutounian, 2006).

properties

IUPAC Name

2-(6-bromoindol-1-yl)-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O/c15-12-4-3-11-5-8-17(13(11)9-12)10-14(18)16-6-1-2-7-16/h3-5,8-9H,1-2,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUXSXFFCHPEVDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2C=CC3=C2C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1081145-06-3
Record name 2-(6-bromo-1H-indol-1-yl)-1-(pyrrolidin-1-yl)ethan-1-one
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